Cas no 2137935-67-0 (Sodium (1-cyanocyclopropyl)methanesulfinate)

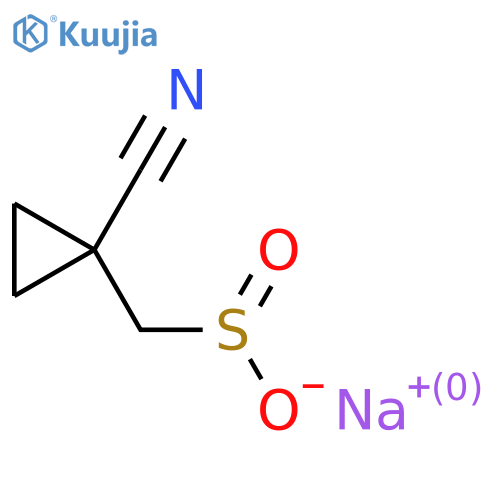

2137935-67-0 structure

商品名:Sodium (1-cyanocyclopropyl)methanesulfinate

Sodium (1-cyanocyclopropyl)methanesulfinate 化学的及び物理的性質

名前と識別子

-

- 2137935-67-0

- EN300-723489

- sodium (1-cyanocyclopropyl)methanesulfinate

- Sodium (1-cyanocyclopropyl)methanesulfinate

-

- インチ: 1S/C5H7NO2S.Na/c6-3-5(1-2-5)4-9(7)8;/h1-2,4H2,(H,7,8);/q;+1/p-1

- InChIKey: MYETVCVEGTZRLN-UHFFFAOYSA-M

- ほほえんだ: S(CC1(C#N)CC1)(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 167.00169389g/mol

- どういたいしつりょう: 167.00169389g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.1Ų

Sodium (1-cyanocyclopropyl)methanesulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-723489-2.5g |

sodium (1-cyanocyclopropyl)methanesulfinate |

2137935-67-0 | 2.5g |

$1931.0 | 2023-05-26 | ||

| Enamine | EN300-723489-10.0g |

sodium (1-cyanocyclopropyl)methanesulfinate |

2137935-67-0 | 10g |

$4236.0 | 2023-05-26 | ||

| Enamine | EN300-723489-0.5g |

sodium (1-cyanocyclopropyl)methanesulfinate |

2137935-67-0 | 0.5g |

$946.0 | 2023-05-26 | ||

| Enamine | EN300-723489-0.1g |

sodium (1-cyanocyclopropyl)methanesulfinate |

2137935-67-0 | 0.1g |

$867.0 | 2023-05-26 | ||

| Enamine | EN300-723489-1.0g |

sodium (1-cyanocyclopropyl)methanesulfinate |

2137935-67-0 | 1g |

$986.0 | 2023-05-26 | ||

| Enamine | EN300-723489-0.05g |

sodium (1-cyanocyclopropyl)methanesulfinate |

2137935-67-0 | 0.05g |

$827.0 | 2023-05-26 | ||

| Enamine | EN300-723489-0.25g |

sodium (1-cyanocyclopropyl)methanesulfinate |

2137935-67-0 | 0.25g |

$906.0 | 2023-05-26 | ||

| Enamine | EN300-723489-5.0g |

sodium (1-cyanocyclopropyl)methanesulfinate |

2137935-67-0 | 5g |

$2858.0 | 2023-05-26 |

Sodium (1-cyanocyclopropyl)methanesulfinate 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Ping Tong Food Funct., 2020,11, 628-639

2137935-67-0 (Sodium (1-cyanocyclopropyl)methanesulfinate) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量